2-Methyl-5-vinylpyridine

Description

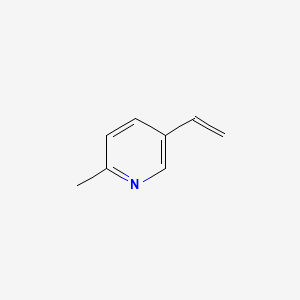

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOWMORERYNYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-86-2 | |

| Record name | Pyridine, 5-ethenyl-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059699 | |

| Record name | 2-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB] | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-methyl-5-vinyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

358 °F at 760 mmHg (EPA, 1998), 181 °C | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °F (EPA, 1998), 73.9 °C (Open cup) | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.18 [mmHg], 1.18 mm Hg @ 25 °C | |

| Record name | Pyridine, 2-methyl-5-vinyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear to faintly opalescent liquid | |

CAS No. |

140-76-1, 25038-86-2 | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methyl-5-vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-vinylpyridine polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-ethenyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ET764YF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

6.3 °F Freezing point (anhydrous ) (EPA, 1998) | |

| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Methyl-5-vinylpyridine chemical properties and structure

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Methyl-5-vinylpyridine (B86018) (2M5VP). All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Chemical Identity and Structure

This compound, also known as 5-ethenyl-2-methylpyridine, is a substituted pyridine (B92270) derivative characterized by a methyl group at the 2-position and a vinyl group at the 5-position.[1] It is a key monomer in the production of specialty polymers and serves as an important intermediate in various chemical syntheses.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 5-ethenyl-2-methylpyridine[1] |

| Synonyms | 2-Picoline, 5-vinyl-; 5-Vinyl-2-picoline; 2-MVP[1][3] |

| CAS Number | 140-76-1[1][3][4] |

| Molecular Formula | C₈H₉N[1][3][5] |

| SMILES | CC1=NC=C(C=C1)C=C[1][5] |

| InChIKey | VJOWMORERYNYON-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

This compound is a clear to faintly opalescent liquid under standard conditions.[1][3] Its key physical and chemical properties are summarized below.

Table 2: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 119.16 g/mol [1][5] |

| Boiling Point | 181 °C[3] |

| Melting Point | -12.0 °C[3] |

| Freezing Point | -14.3 °C[1] |

| Density | 0.954 g/cm³[6] |

| Refractive Index (at 20 °C) | 1.5400 - 1.5454[1] |

| Flash Point | 56.6 °C[6] |

| Vapor Pressure (at 25 °C) | 1.535 mmHg[4] |

| pKa (Conjugate Acid) | 5.67[1] |

Synthesis of this compound

The primary industrial method for producing this compound is the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine (MEP).[7] This reaction is typically performed at high temperatures over a catalyst.

Figure 1. Synthesis of 2M5VP via dehydrogenation of MEP.

This protocol is based on the process described in historical patents and represents a general method.[7]

-

Catalyst Preparation: A suitable dehydrogenation catalyst, such as crushed silica (B1680970) brick or ceric oxide, is packed into a stainless steel reaction tube.[7]

-

Vaporization: Liquid 2-methyl-5-ethylpyridine is vaporized. It is often mixed with an equal volume of an inert gas like nitrogen or carbon dioxide.[7]

-

Preheating: The gaseous mixture is preheated to approximately 500 °C.[7]

-

Dehydrogenation Reaction: The preheated gas mixture is passed through the catalyst-packed tube, which is maintained at a reaction temperature of about 700 °C. The space velocity is controlled, for example, between 100-500 h⁻¹ (defined as the total volume of gas at STP per hour divided by the tube volume).[7]

-

Product Condensation: The effluent gas stream, containing this compound, unreacted 2-methyl-5-ethylpyridine, and hydrogen, is cooled to condense the liquid products.

-

Purification: The condensed liquid is purified, typically by fractional distillation under reduced pressure, to separate the this compound product from the unreacted starting material.[7] A polymerization inhibitor (e.g., methyl hydroquinone) may be added during distillation.[8]

Chemical Reactivity and Applications

The vinyl group of 2M5VP is highly reactive and susceptible to polymerization, which can be initiated by heat, light, or chemical initiators.[3] This property makes it a valuable monomer for producing poly(this compound) resins.[1] It also participates in addition reactions typical of alkenes. The pyridine nitrogen provides a basic site, allowing it to react with acids to form salts.[3]

Figure 2. Polymerization of 2M5VP monomer into a polymer resin.

Key applications include its use as a monomer for resins, an oil additive, an ore flotation agent, and a dye acceptor.[1][2]

Analytical Methods: Purity Determination

Gas Chromatography (GC) is a standard and effective method for determining the purity of this compound and quantifying any related volatile impurities, such as residual 2-methyl-5-ethylpyridine.

Figure 3. General workflow for purity analysis by Gas Chromatography.

This protocol outlines a general procedure for the purity analysis of this compound using GC with a Flame Ionization Detector (FID). Specific parameters may require optimization.[9][10][11]

-

Sample Preparation: Prepare a test sample solution by accurately weighing the this compound sample and dissolving it in a suitable solvent (e.g., absolute ethanol) to a known concentration (e.g., 1 mg/mL).[11]

-

Chromatographic System:

-

GC Conditions (Illustrative):

-

Inlet Temperature: 240 °C.[12]

-

Detector Temperature: 260 °C.[12]

-

Oven Program: Start at an initial temperature (e.g., 45 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.[12]

-

Injection Volume: 1 µL.

-

Split Ratio: e.g., 5:1.[12]

-

-

Analysis: Inject the prepared sample solution into the GC system.

-

Data Processing: Record the resulting chromatogram. Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.

-

Calculation: Calculate the purity using the peak area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[11]

Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation and identification of this compound.

Table 3: Key Spectroscopic Data

| Spectrum Type | Key Peaks / Features |

|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 119. Other significant fragments at m/z = 118.[1] |

| Infrared (IR) Spectroscopy | Data available from Coblentz Society Spectral Collection (IR: 1526).[1] |

| ¹H NMR | Spectral data and predicted shifts are available in public databases like NMRShiftDB and ChemicalBook.[1][13] |

| ¹³C NMR | Spectral data available in public databases.[13] |

References

- 1. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 2-methyl-5-vinyl - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | 140-76-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. iiste.org [iiste.org]

- 11. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. This compound(140-76-1) 1H NMR spectrum [chemicalbook.com]

Synthesis and purification of 2-Methyl-5-vinylpyridine

An In-depth Technical Guide to the Synthesis and Purification of 2-Methyl-5-vinylpyridine (B86018)

Introduction

This compound (2M5VP), also known as 5-ethenyl-2-methylpyridine, is a heterocyclic organic compound with significant applications in various industrial and scientific fields. Its chemical structure, featuring both a pyridine (B92270) ring and a reactive vinyl group, makes it a valuable monomer for the synthesis of specialty polymers and resins. These polymers find use as tire-cord binders, oil additives, ore flotation agents, dye acceptors, and flocculating agents[1][2]. For researchers and professionals in drug development, 2M5VP serves as a key intermediate in the synthesis of complex pharmaceutical compounds[3][4].

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers in their work.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound is primarily achieved through three main routes: the dehydrogenation of 2-methyl-5-ethylpyridine, the condensation of 2-picoline with formaldehyde (B43269), and the Wittig reaction involving 2-methyl-5-formylpyridine.

Dehydrogenation of 2-Methyl-5-ethylpyridine

This is a common industrial method involving the vapor-phase catalytic dehydrogenation of 2-methyl-5-ethylpyridine. The process typically requires high temperatures and can be performed with or without a catalyst.

-

Reaction: The core reaction involves passing the vapor of 2-methyl-5-ethylpyridine through a heated reaction vessel, which can be a stainless steel tube, to remove hydrogen and form a double bond[5].

-

Catalysts: While the reaction can proceed without a catalyst, materials like silica (B1680970), ceric oxide, or tungstic oxide can be used as a contact mass to improve efficiency[5].

-

Inert Gas: The process often utilizes an inert gas, such as nitrogen or carbon dioxide, mixed with the reactant vapor[5].

Condensation of 2-Methylpyridine (2-Picoline) with Formaldehyde

This method involves a condensation reaction between 2-picoline and formaldehyde, followed by the dehydration of the resulting alcohol intermediate to yield 2M5VP[1][4].

-

Two-Step Process: The reaction first forms 2-(2-pyridyl)ethanol, which is then dehydrated to produce the final vinylpyridine product[4].

-

One-Step Process: A more direct "one-step" method has been developed where 2-picoline and formaldehyde react in a pipeline reactor under high temperature and pressure in the presence of a strong acid catalyst[6].

Wittig Reaction from 2-Methyl-5-formylpyridine

This laboratory-scale synthesis route offers a high-yield pathway to 2M5VP with high purity. The reaction involves converting 2-methyl-5-formylpyridine to the target molecule using a phosphorus ylide.

-

Ylide Formation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) is treated with a strong base (e.g., potassium tert-butoxide) to generate the reactive Wittig reagent (ylide)[7].

-

Olefin Synthesis: The ylide then reacts with the aldehyde group of 2-methyl-5-formylpyridine to form the vinyl group, yielding 2M5VP and a triphenylphosphine (B44618) oxide byproduct[7].

Data Summary: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods.

| Parameter | Dehydrogenation of 2-Methyl-5-ethylpyridine | Condensation of 2-Picoline & Formaldehyde | Wittig Reaction |

| Starting Materials | 2-Methyl-5-ethylpyridine | 2-Methylpyridine (2-picoline), Formaldehyde | 2-Methyl-5-formylpyridine, Methyltriphenylphosphonium bromide, Base |

| Catalyst/Reagent | Ceric oxide, Tungstic oxide, or none[5] | Strong acid (e.g., sulfuric acid)[6] | Potassium tert-butoxide[7] |

| Temperature | ~700 °C[5] | 160–240 °C[6] | 5–10 °C[7] |

| Pressure | Atmospheric | 3–10 MPa[6] | Atmospheric |

| Reported Yield | 25–40% conversion per pass[5] | ~89%[6] | ~74.9%[7] |

| Reported Purity | Not specified, requires extensive purification | Not specified | >99% (by GC)[7] |

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol is adapted from a patented laboratory procedure and is suitable for producing high-purity 2M5VP[7].

Step 1: Ylide Preparation

-

Add 173 g of methyltriphenylphosphonium bromide to a 2 L four-necked flask.

-

Add 400 mL of diethyl ether as the solvent.

-

Cool the flask to below 5 °C.

-

Add 57 g of potassium tert-butoxide in batches while maintaining the temperature.

-

Continue stirring the resulting mixture for 1 hour to form the ylide.

Step 2: Reaction with Aldehyde

-

Prepare a separate solution of 2-methyl-5-formylpyridine.

-

Slowly add the aldehyde solution dropwise to the prepared ylide from Step 1.

-

Carefully control the addition rate to ensure the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.

Step 3: Product Isolation and Purification

-

Filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate under reduced pressure (≤ 0.08 MPa) at 80 °C.

-

Add 1 g of methyl hydroquinone (B1673460) as a polymerization inhibitor.

-

Collect the product by distillation at a temperature of 110 to 130 °C.

Protocol 2: Synthesis via Dehydrogenation

This protocol describes a continuous vapor-phase process for industrial production[5].

-

Vaporize 2-methyl-5-ethylpyridine and mix it with an approximately equal volume of an inert gas (e.g., carbon dioxide or nitrogen).

-

Pre-heat the gas mixture to about 500 °C.

-

Pass the hot gas mixture through a stainless steel tube reactor maintained at approximately 700 °C. The tube may be packed with a catalyst like silica brick.

-

Maintain a space velocity of about 100-200 (defined as the total volume of gas at STP per hour divided by the reactor volume).

-

Condense the vapors exiting the reactor. The resulting condensate will contain 25-40% this compound along with unreacted starting material.

-

Separate the 2M5VP from the unreacted 2-methyl-5-ethylpyridine via fractional distillation. The unreacted material can be recycled.

Purification and Analysis

Purification Techniques

Crude this compound requires purification to remove unreacted starting materials, byproducts, and potential polymers.

-

Fractional Distillation: This is the primary method for purification. Due to the reactivity of the vinyl group, distillation is often performed under reduced pressure to lower the boiling point and prevent polymerization[4][7].

-

Polymerization Inhibition: 2M5VP is prone to polymerization, especially at elevated temperatures. Therefore, a polymerization inhibitor such as 4-tert-butylcatechol, methyl hydroquinone, or an organic polysulfide is typically added during distillation and for storage[4][7][8]. Samples are often refrigerated to further minimize polymerization[4].

-

Filtration: In syntheses like the Wittig reaction, insoluble byproducts such as triphenylphosphine oxide are efficiently removed by simple filtration before distillation[7].

Analytical Methods

The purity of the final product is critical and is typically assessed using standard analytical techniques.

-

Gas Chromatography (GC): GC is an effective method for determining the purity of 2M5VP and quantifying any remaining impurities[1][7].

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of 2M5VP, often using a mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier[9].

Process Visualizations

The following diagrams illustrate the key workflows and reaction pathways described.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 140-76-1 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 5. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 6. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]

- 9. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Methyl-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-vinylpyridine (B86018), a versatile pyridine (B92270) derivative with significant applications in polymer chemistry and as an intermediate in the synthesis of various organic compounds. This document details its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

Core Chemical Identifiers

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number, which is 140-76-1 . It is also known by a variety of synonyms across different chemical databases and commercial suppliers.

| Identifier Type | Identifier |

| CAS Number | 140-76-1 |

| IUPAC Name | 5-Ethenyl-2-methylpyridine |

| Other Synonyms | 2-Picoline, 5-vinyl- |

| 5-Vinyl-2-picoline | |

| Pyridine, 2-methyl-5-vinyl- | |

| 2,5-Methylvinylpyridine | |

| 2-MVP | |

| Beilstein Registry Number | 106229 |

| EINECS Number | 205-432-5 |

| UNII | 34ET764YF8 |

Physicochemical and Quantitative Data

The following table summarizes the key physical and chemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₉N |

| Molecular Weight | 119.16 g/mol |

| Appearance | Clear to faintly opalescent liquid |

| Boiling Point | 181 °C |

| Melting Point | -12.0 °C to -14.3 °C |

| Flash Point | 73.9 °C (Open cup) |

| Density | 0.978 - 0.982 g/cm³ at 20 °C |

| Vapor Pressure | 1.18 mmHg at 25 °C |

| pKa (conjugate acid) | 5.67 |

| Refractive Index | 1.5400 - 1.5454 at 20 °C |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research and development. The following sections provide an overview of established protocols.

Synthesis of this compound

1. Dehydrogenation of 2-Methyl-5-ethylpyridine

This industrial method involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine at elevated temperatures.[1]

-

Reactants : 2-Methyl-5-ethylpyridine vapor, optionally mixed with an inert gas such as carbon dioxide or nitrogen.

-

Apparatus : A reaction tube (e.g., stainless steel) heated to the reaction temperature.

-

Procedure :

-

Vaporize 2-methyl-5-ethylpyridine.

-

Mix the vapor with an equal volume of an inert gas (e.g., CO₂ or N₂).

-

Heat the gas mixture to approximately 500 °C.

-

Pass the hot mixture through a reaction tube maintained at a dehydrogenation temperature, typically between 500 °C and 800 °C (desirably around 700 °C). The process can be catalyzed, for example, by passing the vapors over silica (B1680970) brick or using a tungstic oxide catalyst.

-

The space velocity (volume of gas per hour divided by the volume of the tube) is maintained at about 100-200.

-

Condense the vapors exiting the reaction tube. The condensate will contain this compound and unreacted 2-methyl-5-ethylpyridine.

-

Separate the product from the starting material by fractional distillation. The unreacted 2-methyl-5-ethylpyridine can be recycled.

-

2. Wittig Reaction Approach

A laboratory-scale synthesis can be achieved via a Wittig reaction, starting from 2-methyl-5-formylpyridine.[2]

-

Reactants : Methyltriphenylphosphonium (B96628) bromide, potassium tert-butoxide, 2-methyl-5-formylpyridine, diethyl ether (as solvent).

-

Apparatus : A multi-necked flask equipped with a stirrer and dropping funnel, under an inert atmosphere.

-

Procedure :

-

In a 2L four-necked flask, dissolve 173 g of methyltriphenylphosphonium bromide in 400 ml of diethyl ether.

-

Cool the solution to below 5 °C and add 57 g of potassium tert-butoxide in batches. Continue stirring for 1 hour to form the ylide.

-

Slowly add a solution of 2-methyl-5-formylpyridine dropwise to the ylide solution, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Filter off the triphenylphosphine (B44618) oxide precipitate.

-

Concentrate the filtrate under reduced pressure at 80 °C.

-

Collect the product by distillation at 110 to 130 °C. A polymerization inhibitor, such as 1 g of methyl hydroquinone, should be added during distillation.

-

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[3]

-

Column : Newcrom R1 HPLC column or a similar reverse-phase column.

-

Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection : UV or MS detector.

-

Application : This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.

2. Gas Chromatography (GC)

Gas chromatography is a robust method for the analysis of this compound, particularly for assessing purity and analyzing air samples.[2][4][5]

-

Column : A 60-m x 0.32-mm i.d. fused silica capillary column with a 1.0 µm film thickness (e.g., Stabilwax-DB).

-

Carrier Gas : Helium.

-

Detector : Flame Ionization Detector (FID).

-

Sample Preparation : For purity analysis of the synthesized product, the sample can be diluted in a suitable solvent. For air analysis, samples can be collected by drawing air through XAD-7 sorbent tubes, followed by desorption with methanol.

-

Analysis : The desorbed sample is injected into the GC, and the concentration is determined by comparing the peak area to that of standards.

Visualizing Chemical Identity

The following diagram illustrates the logical relationship between the primary name, CAS number, and key synonyms of this compound.

References

- 1. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. osha.gov [osha.gov]

- 5. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methyl-5-vinylpyridine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-vinylpyridine (C₈H₉N), a significant monomer in the production of various polymers and a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.32 | d | 2.1 | H-6 (Pyridine ring) |

| 7.38 | dd | 7.9, 2.1 | H-4 (Pyridine ring) |

| 7.05 | d | 7.9 | H-3 (Pyridine ring) |

| 6.65 | dd | 17.6, 10.8 | Vinyl CH |

| 5.75 | d | 17.6 | Vinyl CH₂ (trans) |

| 5.25 | d | 10.8 | Vinyl CH₂ (cis) |

| 2.50 | s | - | CH₃ |

Note: Data is referenced to a typical spectrum in CDCl₃. Actual values may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.6 | C-2 (Pyridine ring) |

| 148.7 | C-6 (Pyridine ring) |

| 136.3 | C-4 (Pyridine ring) |

| 136.0 | Vinyl CH |

| 131.0 | C-5 (Pyridine ring) |

| 123.0 | C-3 (Pyridine ring) |

| 115.8 | Vinyl CH₂ |

| 24.0 | CH₃ |

Note: Data is based on analogous compounds and predictive models. Experimental values may differ.

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H Stretch (Vinyl & Aromatic) |

| 2960-2850 | Medium to Strong | C-H Stretch (Methyl) |

| 1640 | Medium | C=C Stretch (Vinyl) |

| 1600, 1585, 1500-1400 | Medium to Strong | C=C and C=N Stretch (Pyridine ring)[1] |

| 990, 900 | Strong | =C-H Bend (Vinyl out-of-plane) |

| 830 | Strong | C-H Bend (Aromatic out-of-plane) |

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous other bands characteristic of the molecule.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity | Assignment |

| 119 | High | [M]⁺ (Molecular Ion)[1] |

| 118 | High | [M-H]⁺[1] |

| 104 | Medium | [M-CH₃]⁺ |

| 91 | Medium | [M-C₂H₂]⁺ or Tropylium ion rearrangement |

| 78 | Medium | [Pyridine]⁺ |

Note: Fragmentation patterns are based on Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For a typical ¹H or ¹³C NMR spectrum, dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[2][3] The solution should be homogeneous and free of any particulate matter. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5]

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common practice to improve the spectral quality.[6]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly via a heated probe. Electron Ionization (EI) is a common method for this type of molecule. In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.[7][8]

Instrumentation and Data Acquisition: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. The mass spectrum is acquired by scanning a range of mass-to-charge (m/z) ratios, typically from m/z 40 to 300, to detect the molecular ion and its characteristic fragment ions.

Visualizations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. infinitalab.com [infinitalab.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

Polymerization Behavior of 2-Methyl-5-vinylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymerization behavior of 2-Methyl-5-vinylpyridine (2M5VP). Due to the relative scarcity of literature focused solely on the homopolymerization of 2M5VP, this guide also incorporates data and protocols for the closely related and extensively studied monomer, 2-vinylpyridine (B74390) (2VP), to provide representative examples and insights into the expected behavior of 2M5VP.

Introduction to this compound

This compound is a functional monomer that combines the reactivity of a vinyl group with the chemical versatility of a pyridine (B92270) ring. The presence of the methyl group at the 2-position and the vinyl group at the 5-position influences its electronic and steric properties, thereby affecting its polymerization characteristics. The resulting polymer, poly(this compound), is of interest for various applications, including as a component in copolymers and for post-polymerization modification. This guide explores its polymerization via radical, anionic, and controlled radical polymerization techniques.

Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. The polymerization of vinylpyridines can be initiated using standard radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

Data Presentation: Radical Polymerization

While specific data for the homopolymerization of this compound is limited, the bulk copolymerization of this compound (MVP) with various monomers has been studied at 60°C, indicating its capability to undergo radical polymerization.[1] For quantitative comparison, data for the radical polymerization of the analogous 2-vinylpyridine (2VP) is presented below.

| Parameter | Value | Reference |

| Monomer | 2-Vinylpyridine | [2] |

| Initiator | AIBN | [2] |

| Temperature | 25 °C | [2] |

| Solvent | Not specified (likely bulk or solution) | [2] |

| Heat of Polymerization | 17.3 kcal/mole | [2] |

Experimental Protocol: Radical Polymerization of 2-Vinylpyridine (Representative)

This protocol is based on the general principles of free radical polymerization and can be adapted for this compound.

Materials:

-

2-Vinylpyridine (or this compound), purified by distillation under reduced pressure to remove inhibitors.

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent (e.g., benzene, toluene, or bulk), deoxygenated.

-

Schlenk tube or reaction flask with a magnetic stirrer.

-

Nitrogen or Argon source for inert atmosphere.

Procedure:

-

The monomer and initiator are charged into the reaction vessel.

-

The vessel is sealed and the contents are deoxygenated by several freeze-pump-thaw cycles.

-

The reaction is initiated by placing the vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

-

The polymerization is allowed to proceed for a specified time.

-

The reaction is terminated by rapid cooling and exposure to air.

-

The polymer is isolated by precipitation in a non-solvent (e.g., n-hexane), followed by filtration and drying under vacuum.[2]

Visualization: Radical Polymerization Mechanism

Caption: General mechanism of free radical polymerization.

Anionic Polymerization

Anionic polymerization is a form of living polymerization that can produce polymers with well-defined molecular weights and narrow molecular weight distributions. It is particularly effective for monomers with electron-withdrawing groups, such as vinylpyridines.

Data Presentation: Anionic Polymerization of 2-Vinylpyridine (Representative)

Due to the lack of specific data for this compound, the following table presents typical results for the anionic polymerization of 2-vinylpyridine.

| Parameter | Value | Reference |

| Monomer | 2-Vinylpyridine | [3] |

| Initiator | sec-Butyllithium | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | -78 °C | [3] |

| Mn ( g/mol ) | 3,300 - 480,400 | [3] |

| PDI (Mw/Mn) | 1.06 - 1.13 | [3] |

Experimental Protocol: Anionic Polymerization of 2-Vinylpyridine (Representative)

This protocol requires stringent anhydrous and anaerobic conditions.

Materials:

-

2-Vinylpyridine (or this compound), rigorously purified and dried.

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

sec-Butyllithium (sec-BuLi) solution in hexane, titrated.

-

High-vacuum line and glassware.

Procedure:

-

All glassware is flame-dried under vacuum.

-

Anhydrous THF is distilled into the reaction flask under high vacuum.

-

The initiator (sec-BuLi) is added to the THF at -78 °C.

-

The purified monomer is slowly added to the initiator solution, leading to a color change which indicates the formation of living anionic species.

-

The polymerization proceeds rapidly.

-

The living polymer is terminated by the addition of a proton source, such as degassed methanol.

-

The polymer is isolated by precipitation in a non-solvent and dried.

Visualization: Anionic Polymerization Workflow

Caption: Experimental workflow for anionic polymerization.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures under less stringent conditions than anionic polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal catalyst to reversibly activate and deactivate propagating polymer chains.

| Parameter | Value | Reference |

| Monomer | 2-Vinylpyridine | [4] |

| Initiator | (PS-Cl)4 macroinitiator | [4] |

| Catalyst | CuCl2/Cu(0) | [4] |

| Ligand | Me6TREN | [4] |

| Solvent | Not specified | [4] |

| Temperature | 80 °C | [4] |

| Mn ( g/mol ) | ca. 58k - 82k | [4] |

| PDI (Mw/Mn) | <1.5 | [4] |

Materials:

-

2-Vinylpyridine (or this compound), purified.

-

Initiator (e.g., an alkyl halide like ethyl α-bromoisobutyrate).

-

Catalyst (e.g., Cu(I)Br).

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).

-

Solvent (e.g., anisole, DMF).

-

Schlenk flask and inert atmosphere setup.

Procedure:

-

The catalyst and ligand are added to the Schlenk flask.

-

The flask is sealed and deoxygenated.

-

The deoxygenated solvent and monomer are added via syringe.

-

The initiator is added to start the polymerization at a controlled temperature.

-

Samples can be taken periodically to monitor conversion and molecular weight evolution.

-

The polymerization is stopped by cooling and exposing the mixture to air.

-

The catalyst is typically removed by passing the polymer solution through a column of neutral alumina.

-

The polymer is then isolated by precipitation.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP technique that employs a chain transfer agent (CTA) to control the polymerization.

| Parameter | Value | Reference |

| Monomer | 2-Vinylpyridine | [5] |

| Initiator | AIBN | [5] |

| CTA | Cumyl dithiobenzoate (CDB) | [5] |

| Solvent | Bulk | [5] |

| Temperature | 60 °C | [5] |

| Theoretical Mn ( g/mol ) | 39,300 | [5] |

| PDI (Mw/Mn) | 1.10 - 1.25 | [5] |

Materials:

-

2-Vinylpyridine (or this compound), purified.

-

Radical initiator (e.g., AIBN).

-

RAFT agent (CTA) (e.g., cumyl dithiobenzoate).

-

Solvent (optional, e.g., dioxane, or bulk).

-

Reaction vessel suitable for inert atmosphere.

Procedure:

-

The monomer, CTA, and initiator are dissolved in the solvent (if used) in the reaction vessel.

-

The solution is deoxygenated by purging with an inert gas or by freeze-pump-thaw cycles.

-

The vessel is heated to the desired temperature to initiate polymerization.

-

The reaction is monitored for conversion.

-

The polymerization is quenched by cooling and exposing to air.

-

The polymer is purified by precipitation.[5]

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end.

Specific NMP data for this compound is not available in the provided search results. The following table shows data for the NMP of a copolymer system including 2-vinylpyridine, which demonstrates the feasibility of this method for vinylpyridine monomers.

| Parameter | Value | Reference |

| Monomer | tert-butyl methacrylate/2-vinylpyridine | [6] |

| Initiator | NHS-BlocBuilder | [6] |

| Solvent | Bulk | [6] |

| Temperature | 100 °C | [6] |

| Mn ( g/mol ) | 3,800 - 10,400 | [6] |

| PDI (Mw/Mn) | 1.30 - 1.41 | [6] |

Materials:

-

Monomer (e.g., this compound), purified.

-

NMP initiator (alkoxyamine) or a conventional initiator with a stable nitroxide radical (e.g., TEMPO).

-

Reaction vessel.

Procedure:

-

The monomer and NMP initiator/system are charged into the reaction vessel.

-

The mixture is deoxygenated.

-

The reaction is heated to the required temperature (typically >100 °C) to initiate homolytic cleavage of the alkoxyamine C-O bond.

-

The polymerization proceeds with the reversible trapping of the propagating radical by the nitroxide.

-

The reaction is terminated by cooling.

-

The polymer is isolated by precipitation.

Caption: Reversible activation-deactivation equilibrium in NMP.

Conclusion

This compound is a versatile monomer capable of undergoing various types of polymerization. While detailed studies on its homopolymerization are not as extensive as for its parent monomer, 2-vinylpyridine, the available data on its copolymerization and the behavior of analogous vinylpyridines provide a strong foundation for predicting its polymerization characteristics. Radical polymerization offers a straightforward method for its polymerization, while anionic and controlled radical techniques provide pathways to well-defined polymer architectures. Further research into the homopolymerization of this compound would be valuable for fully elucidating its properties and expanding its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. nsrrc.org.tw [nsrrc.org.tw]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization [mdpi.com]

Reactivity of the Vinyl Group in 2-Methyl-5-vinylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in 2-Methyl-5-vinylpyridine (2M5VP). 2M5VP is a heterocyclic aromatic compound of significant interest in polymer chemistry and pharmaceutical sciences due to the versatile reactivity of its vinyl substituent. The electronic properties of the pyridine (B92270) ring, specifically the electron-withdrawing nature of the nitrogen atom, impart a unique reactivity profile to the vinyl group, making it susceptible to a variety of chemical transformations. This document details the key reactions, including polymerization, addition reactions (nucleophilic and electrophilic), hydrogenation, and cycloaddition. It presents quantitative data, detailed experimental protocols for seminal reactions, and visual diagrams of reaction mechanisms and workflows to serve as a critical resource for professionals in research and development.

Introduction: Electronic Structure and Reactivity

This compound (IUPAC name: 5-ethenyl-2-methylpyridine) is a derivative of pyridine where the vinyl group at the 5-position is conjugated with the aromatic system.[1] The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall electron-withdrawing effect (a -I and -R effect). This electronic influence is transmitted through the π-system to the vinyl group.

Consequently, the β-carbon of the vinyl group becomes electron-deficient, making it highly susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.[1] While it can still undergo reactions typical of alkenes, such as electrophilic addition and radical polymerization, its behavior is significantly modulated by the pyridine moiety. The pKa of the conjugate acid is approximately 5.67, indicating a basicity that can be utilized in catalysis or altered by pH, thereby influencing the vinyl group's reactivity.[1]

Key Reactions of the Vinyl Group

The vinyl group of 2M5VP is the primary site of chemical transformations, which can be broadly categorized as polymerization, addition reactions, hydrogenation, and cycloadditions.

Polymerization

2M5VP readily undergoes polymerization and copolymerization via radical, anionic, and cationic mechanisms. This reactivity is harnessed in the synthesis of functional polymers for applications ranging from coatings to flocculants.[1][2] However, this tendency to polymerize can also be a challenge during synthesis and purification, often requiring the addition of inhibitors like tert-butylcatechol for stabilization.[3]

The reactivity of 2M5VP (M₁) in copolymerization with various other monomers (M₂) can be quantified by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer or the comonomer.

| Comonomer (M₂) | r₁ (2M5VP) | r₂ (Comonomer) | r₁ * r₂ | System Tendency |

| Triethyleneglycol dimethacrylate | 0.32 ± 0.065 | 0.59 ± 0.06 | 0.19 | Alternating[4] |

| Styrene | 0.91 ± 0.02 | 0.812 ± 0.005 | 0.74 | Random/Ideal[5] |

| Methyl Methacrylate | 0.61 ± 0.08 | 0.46 ± 0.02 | 0.28 | Alternating[5] |

| Methyl Acrylate | 0.88 ± 0.10 | 0.172 ± 0.007 | 0.15 | Alternating[5] |

| Acrylonitrile | 0.27 ± 0.04 | 0.116 ± 0.003 | 0.03 | Strongly Alternating[5] |

This protocol is adapted from kinetic studies on 2-vinylpyridine, which serves as a model for 2M5VP.[6]

-

Purification: this compound is distilled under reduced pressure (e.g., 14-15 mmHg, b.p. 73-75°C) from solid potassium hydroxide (B78521) to remove inhibitors and impurities.[4]

-

Initiator Preparation: A solution of an initiator, such as Azobisisobutyronitrile (AIBN), is prepared in the purified monomer or a suitable solvent.

-

Reaction Setup: The monomer-initiator mixture is placed in a reaction vessel (e.g., a dilatometer for kinetic studies or a round-bottom flask for bulk synthesis). The vessel is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The reaction vessel is immersed in a constant temperature bath (e.g., 60°C) to initiate polymerization.[5] The reaction is allowed to proceed for a predetermined time.

-

Termination and Isolation: The reaction is quenched by rapid cooling and exposure to air. The polymer is precipitated by pouring the viscous solution into a non-solvent (e.g., petroleum ether or hexane).

-

Purification: The precipitated polymer is redissolved in a suitable solvent (e.g., methanol) and re-precipitated. This process is repeated to remove unreacted monomer and initiator fragments.

-

Drying: The final polymer product is dried to a constant weight under vacuum.

Addition Reactions

The polarized nature of the vinyl group in 2M5VP facilitates both nucleophilic and electrophilic additions, with the former being particularly significant.

The electron-deficient β-carbon of the vinyl group is an excellent Michael acceptor. It readily reacts with a wide range of soft nucleophiles, including amines, thiols, and carbanions, in a conjugate addition reaction.[7][8] This reaction is a cornerstone for the synthesis of functionalized pyridine derivatives used in pharmaceuticals and materials science.

This protocol is based on general procedures for the addition of amines to vinylpyridines.[7][9]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., hexafluoroisopropanol (HFIP) has been shown to be effective).[7]

-

Addition of Nucleophile: Add the secondary amine (e.g., piperidine, morpholine; 1.0-1.2 eq) to the solution at room temperature with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours at room temperature.

-

Workup: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure aminoethylpyridine product.

While less common due to the electron-withdrawing nature of the ring, the vinyl group can undergo electrophilic addition, particularly with strong electrophiles like hydrogen halides (HX). The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the β-carbon to form a more stable α-carbocation, which is benzylic-like and stabilized by the adjacent pyridine ring. The nucleophile (X⁻) then attacks this carbocation.

Hydrogenation

The vinyl group of 2M5VP can be selectively reduced to an ethyl group without affecting the pyridine ring under specific catalytic conditions. However, more forcing conditions (higher pressure, temperature, or more active catalysts) can lead to the hydrogenation of both the vinyl group and the pyridine ring to form 2-methyl-5-ethylpiperidine.

The following table, adapted from the hydrogenation of analogous vinyl compounds, illustrates typical conditions and outcomes. Specific results for 2M5VP may vary.

| Catalyst | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Ethyl (%) |

| 2% Pd on MWCNTs | Benzene | 22 | 1.0 | 2 | >97 | >95[10] |

| 5% Pd on Carbon | Methanol | 22 | 1.0 | 2 | ~100 | >99[10] |

This protocol is adapted from standard procedures for the selective hydrogenation of vinyl groups using a heterogeneous catalyst.[10]

-

Catalyst Preparation: A round-bottom flask or a Parr hydrogenation bottle is charged with this compound (1.0 eq) and a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Inerting: The flask is evacuated and backfilled with an inert gas (N₂ or Ar) several times.

-

Catalyst Addition: Palladium on carbon (5% Pd, ~1-2 mol%) is added to the solution under a positive pressure of inert gas.

-

Hydrogenation: The atmosphere is replaced with hydrogen (H₂), typically using a balloon or by connecting to a Parr hydrogenator apparatus (e.g., at 1 atm to 50 psi).

-

Reaction: The mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases or TLC/GC analysis indicates complete conversion of the starting material.

-

Filtration: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-methyl-5-ethylpyridine, which can be further purified by distillation if necessary.

Cycloaddition Reactions

The vinyl group can participate in cycloaddition reactions. For instance, photochemical [2+2] cycloadditions with other olefins can be used to construct cyclobutane (B1203170) rings, a valuable motif in medicinal chemistry. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts or auxiliaries.

Applications in Drug Development

The predictable and versatile reactivity of the vinyl group in 2M5VP and its analogues makes it a valuable building block in drug synthesis. The Michael addition reaction is particularly useful for introducing nitrogen-containing side chains, which can modulate the pharmacological properties of a lead compound. For example, derivatives of vinylpyridine are key intermediates in the synthesis of various therapeutic agents, including the targeted cancer drug Axitinib.[11] The ability to form polymers also allows for its use in drug delivery systems and as a coating material.

Conclusion

The vinyl group of this compound exhibits a rich and diverse reactivity profile, dominated by its susceptibility to polymerization and nucleophilic addition. This behavior is a direct consequence of the electronic influence of the integrated pyridine ring. A thorough understanding of these reaction pathways, supported by quantitative data and robust experimental protocols, is essential for researchers aiming to exploit this versatile molecule. The ability to selectively functionalize the vinyl group through addition, hydrogenation, or cycloaddition reactions provides a powerful toolkit for the synthesis of complex molecules, polymers, and active pharmaceutical ingredients. This guide serves as a foundational resource to facilitate further innovation in the application of this compound.

References

- 1. This compound | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 140-76-1 [chemicalbook.com]

- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

Health and Safety Considerations for 2-Methyl-5-vinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (MVP) is a heterocyclic aromatic compound utilized as a monomer in the production of specialty polymers and resins, an oil additive, an ore flotation agent, and a dye acceptor.[1][2][3] While its utility in various industrial applications is well-established, a thorough understanding of its health and safety profile is paramount for professionals handling this chemical. This guide provides an in-depth overview of the known health and safety considerations associated with this compound, with a focus on toxicological data, handling procedures, and emergency measures.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for a comprehensive risk assessment in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉N | [4] |

| Molecular Weight | 119.16 g/mol | [1] |

| Appearance | Clear to faintly opalescent liquid | [1][2][3] |

| Boiling Point | 181 °C | [4] |

| Melting Point | -12.0 °C | [4] |

| Flash Point | 73.9 °C (Open cup) | [4] |

| Vapor Pressure | 1.18 mm Hg @ 25 °C | [4] |

| Density | 0.978-0.982 g/cm³ @ 20 °C | [4] |

| pKa (conjugate acid) | 5.67 | [4] |

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1300 µL/kg | [4] |

| LC50 | Rat | Inhalation | 189 mg/m³/2h | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of potential exposure, including inhalation, ingestion, and skin contact.[2][5]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H311: Toxic in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H330: Fatal if inhaled.[6]

NFPA 704 Diamond:

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[1]

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[1]

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.[1]

Health Effects

Exposure to this compound can lead to a range of adverse health effects, from mild irritation to severe systemic toxicity.

Acute Effects

Short-term exposure to this compound can cause the following:

-

Skin and Eye Irritation: Direct contact can lead to irritation and burns of the skin and eyes.[5] It is described as a moderate skin irritant and a moderate to severe eye irritant.[1][3]

-

Inhalation: High exposure to vapors may result in flushing of the face, headache, giddiness, nausea, and vomiting.[5]

-

Systemic Effects: The substance is moderately toxic by ingestion, inhalation, and absorption through the skin.[1][2]

Chronic Effects

High and repeated exposure to this compound may have long-term consequences:

-

Nervous System: May affect the nervous system.[5]

-

Liver: Potential for liver damage, which may be exacerbated by alcohol consumption.[5]

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (LD50)

The oral LD50 value is a measure of the lethal dose of a substance that will kill 50% of the test subjects. A common method is the "limit test".

References

An In-depth Technical Guide to the Solubility of 2-Methyl-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (B86018) (MVP), a substituted pyridine (B92270) with the chemical formula C₈H₉N, is a versatile monomer employed in the synthesis of various polymers and copolymers.[1][2] Its applications span across industries, including its use in the production of resins, as an oil additive, an ore flotation agent, and a dye acceptor.[1][2] Understanding the solubility of MVP in a range of solvents is paramount for its effective use in synthesis, formulation, and various industrial processes.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. It is important to note that while extensive data exists for related compounds such as pyridine and 2-vinylpyridine, specific quantitative solubility data for this compound is limited in publicly accessible literature. This guide, therefore, synthesizes the available qualitative information for MVP and complements it with quantitative data for structurally analogous compounds to provide a thorough understanding of its likely solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N | [2][3][4] |

| Molecular Weight | 119.16 g/mol | [2][3][4] |

| Appearance | Clear to faintly opalescent liquid | [1][2][5] |

| Density | 0.978 - 0.982 g/cm³ at 20 °C | [4][5] |

| Boiling Point | 181 °C | [4][5] |

| Melting Point | -12.0 °C | [3][4][5] |

| Flash Point | 73.9 °C (Open cup) | [4][5] |

| Vapor Pressure | 1.18 mmHg at 25 °C | [4][5] |

| pKa (conjugate acid) | 5.67 | [2] |

Solubility Profile of this compound